molecular formula C24H26N2O3S B7690303 N-[(4-chlorophenyl)methyl]-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide

N-[(4-chlorophenyl)methyl]-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide

Cat. No. B7690303
M. Wt: 422.5 g/mol
InChI Key: YKQZPXMPIDYOIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-chlorophenyl)methyl]-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide, commonly known as CPCA, is a synthetic compound that belongs to the class of sulfonamides. It has been extensively studied for its potential applications in scientific research due to its unique chemical properties and mechanism of action.

Mechanism of Action

The mechanism of action of CPCA is based on its ability to bind to the active site of enzymes and prevent their activity. It achieves this by forming strong hydrogen bonds with the amino acid residues of the enzyme, thereby blocking the substrate from accessing the active site.
Biochemical and Physiological Effects:
CPCA has been shown to have a range of biochemical and physiological effects, including the inhibition of tumor cell growth and metastasis, the prevention of bone loss in osteoporosis, and the protection of neurons from oxidative stress in neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CPCA in lab experiments is its specificity towards certain enzymes, which allows for targeted inhibition and analysis of their activity. However, its use may be limited by its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several potential future directions for the use of CPCA in scientific research, including the development of new drugs for cancer and neurodegenerative diseases, the study of its effects on other enzymes and biological processes, and the exploration of its potential applications in drug delivery and imaging. Further research is needed to fully understand the potential of this compound and its limitations.

Synthesis Methods

CPCA can be synthesized through a multi-step process involving the reaction of 4-chlorobenzyl chloride with 2-phenylethylamine, followed by the reaction of the resulting intermediate with benzenesulfonyl chloride and acetic anhydride. The final product is obtained through purification and isolation steps.

Scientific Research Applications

CPCA has been widely used in scientific research for its ability to inhibit the activity of certain enzymes, such as carbonic anhydrases and metalloproteinases. It has been shown to have potential applications in the fields of cancer research, osteoporosis, and neurodegenerative diseases.

properties

IUPAC Name

2-[benzenesulfonyl(2-phenylethyl)amino]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S/c1-19-13-14-23(20(2)17-19)25-24(27)18-26(16-15-21-9-5-3-6-10-21)30(28,29)22-11-7-4-8-12-22/h3-14,17H,15-16,18H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQZPXMPIDYOIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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